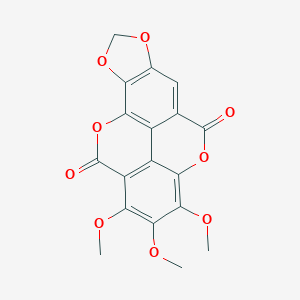

1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid

Beschreibung

from Agrostistachys hookeri; structure given in first source

Eigenschaften

IUPAC Name |

12,13,14-trimethoxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11,13,15(19)-hexaene-9,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O9/c1-21-12-10-9-8-6(17(19)26-14(9)16(23-3)15(12)22-2)4-7-11(25-5-24-7)13(8)27-18(10)20/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLURXJDJDJYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C3=C1C(=O)OC4=C3C(=CC5=C4OCO5)C(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219319 | |

| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69251-99-6 | |

| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069251996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a derivative of the naturally occurring polyphenol, flavellagic acid. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical data for the characterization of the title compound. Furthermore, it explores the potential biological significance of this class of compounds by illustrating relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

Flavellagic acid, a pentahydroxylated benzopyranobenzopyran-dione, is a naturally occurring phenolic compound found in various plants. It belongs to the class of ellagitannins and has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Chemical modification of the flavellagic acid scaffold presents an opportunity to enhance its pharmacological profile, improve bioavailability, and explore structure-activity relationships.

The target molecule, this compound, is a synthetically derived analogue featuring three methoxy (B1213986) groups and a methylenedioxy bridge. These modifications are anticipated to alter the molecule's lipophilicity and hydrogen bonding capacity, potentially influencing its interaction with biological targets. This guide details a plausible synthetic route and the analytical techniques required for its unambiguous characterization.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a multi-step process commencing from commercially available gallic acid. The overall synthetic strategy involves the initial formation of the flavellagic acid core, followed by selective methylation of the hydroxyl groups at positions 1, 2, and 3, and subsequent methylenation of the catechol moiety at positions 7 and 8.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous chemical transformations.

Synthesis of Flavellagic Acid from Gallic Acid

This procedure is adapted from methods involving the oxidative coupling of gallic acid.[2][3]

-

Reaction Setup: To a solution of gallic acid (1 equivalent) in a suitable solvent (e.g., a mixture of glacial acetic acid and concentrated sulfuric acid), add an oxidizing agent such as potassium persulfate.[4]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product. Filter the precipitate, wash with cold water, and dry under vacuum. The crude flavellagic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 1,2,3-Tri-O-methylflavellagic Acid

This protocol employs selective methylation of the more acidic hydroxyl groups of flavellagic acid.

-

Protection (Optional): To achieve selective methylation, protection of the less reactive hydroxyl groups may be necessary. This can be achieved using standard protecting group strategies for phenols.

-

Methylation: Dissolve the (protected) flavellagic acid in an appropriate solvent such as acetone (B3395972) or dimethylformamide (DMF). Add a mild base (e.g., potassium carbonate) followed by a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. If a protecting group was used, carry out the deprotection step. Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of this compound

This final step involves the formation of the methylenedioxy bridge across the 7,8-dihydroxy positions.

-

Reaction Setup: Dissolve 1,2,3-Tri-O-methylflavellagic acid in an aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO).

-

Reagents: Add a base such as potassium carbonate or cesium carbonate, followed by a methylenating agent like diiodomethane (B129776) or dibromomethane.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.

Characterization Data (Predicted)

The following tables summarize the predicted quantitative data for the characterization of this compound based on the analysis of flavellagic acid and its known derivatives.[5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-4 |

| ~7.3 | s | 1H | H-5' |

| ~6.2 | s | 2H | -O-CH₂-O- |

| ~4.0 | s | 3H | 1-OCH₃ |

| ~3.9 | s | 3H | 2-OCH₃ |

| ~3.8 | s | 3H | 3-OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O |

| ~150 | C-7, C-8 |

| ~145 | C-1, C-2, C-3 |

| ~140 | C-3a', C-8b' |

| ~115 | C-4a, C-8a |

| ~110 | C-5a', C-8a' |

| ~105 | C-4, C-5' |

| ~102 | -O-CH₂-O- |

| ~60 | OCH₃ |

Table 3: Predicted Mass Spectrometry Data

| Technique | Mode | Expected [M+H]⁺ (m/z) |

| ESI-MS | Positive | 387.08 |

Potential Biological Activity and Signaling Pathways

Ellagic acid and its derivatives have been reported to exhibit a range of biological activities, including antioxidant and anticancer effects.[7][8] The antioxidant activity of flavonoids is often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense systems.[9]

Caption: Antioxidant signaling pathway potentially modulated by flavonoid derivatives.

In the context of cancer, ellagic acid derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][10] These effects are often mediated through the modulation of key signaling pathways involved in cell survival and death.[11]

Caption: Proposed anticancer mechanism of action for ellagic acid derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for obtaining this novel derivative for further pharmacological evaluation. The predicted analytical data serves as a benchmark for the structural elucidation of the synthesized compound. The exploration of potential signaling pathways highlights the promising therapeutic avenues for this class of molecules. Further research is warranted to validate the proposed synthesis, confirm the structural characterization, and comprehensively evaluate the biological activities of this and related flavellagic acid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of ellagic acid - National Institute of Chemistry [ki.si]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 7. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor effect and mechanism of an ellagic acid derivative on the HepG2 human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Tri-O-methylated Ellagic Acid Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: While the specific compound 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is not documented in readily available scientific literature, this guide provides a comprehensive overview of the natural sources, quantitative data, and experimental protocols for closely related and biologically active isomers of tri-O-methylellagic acid. This document details the isolation of these compounds from various botanical sources, summarizes their yields, and describes their mechanisms of action, including relevant signaling pathways. The information presented serves as a valuable resource for the discovery and development of novel therapeutic agents derived from natural products.

Natural Sources and Quantitative Analysis of Tri-O-methylellagic Acid Isomers

Several isomers of tri-O-methylellagic acid have been isolated from various plant species. The quantitative yields of these compounds vary depending on the natural source and the extraction methodology employed. The following table summarizes the key natural sources and the reported yields for prominent isomers.

| Compound Name | Natural Source | Plant Part | Extraction Details | Yield | Reference |

| 2,3,8-Tri-O-methyl ellagic acid | Irvingia gabonensis | Stem Bark | Methanol (B129727) extraction of 325.60 g of dried material yielded 22.28 g of crude extract. | 6.84% (Crude Methanol Extract) | [1] |

| 3,4,3'-Tri-O-methylellagic acid | Syzygium polycephalum | Stem Bark | Maceration of 2.7 kg of dried powder, followed by fractionation and chromatography. | 10.3 mg (Pure Compound) | [2] |

| 3,3',4'-Tri-O-methylellagic acid | Punica granatum, Mallotus japonicus | Not specified | Reported as a constituent. | Not Quantified | [3] |

| 2,3,8-Tri-O-methyl ellagic acid | Neoboutonia macrocalyx | Stem Bark | Isolated as a terpenoid constituent. | Not Quantified | [4][5] |

Experimental Protocols: Extraction and Isolation

Detailed methodologies are crucial for the successful isolation of tri-O-methylellagic acid derivatives. The following protocols are based on published literature.

Isolation of 2,3,8-Tri-O-methyl ellagic acid from Irvingia gabonensis

This protocol outlines the steps for the extraction and purification of 2,3,8-Tri-O-methyl ellagic acid from the stem bark of Irvingia gabonensis.[1][6]

-

Preparation of Plant Material : Air-dry the stem bark of Irvingia gabonensis and pulverize it into a fine powder.

-

Defatting : The powdered material (325.60 g) is defatted using a Soxhlet extractor with petroleum spirit (60-80°C). This initial step yields fatty acids and their derivatives (6.00 g).

-

Successive Extraction : The defatted plant material is then exhaustively and successively extracted with redistilled chloroform (B151607) and methanol in the Soxhlet apparatus.

-

Concentration : The chloroform and methanol extracts are concentrated in vacuo at 40°C using a rotary evaporator. This yields 0.80 g of crude chloroform extract and 22.28 g of crude methanol extract.

-

Column Chromatography : The crude methanol extract, being the most biologically active fraction, is subjected to column chromatography on silica (B1680970) gel.

-

Elution : The column is eluted with pure chloroform. This process yields pale yellow crystals.

-

Purification : The crystals are further purified using preparative thin-layer chromatography (TLC) on silica gel plates.

-

Characterization : The final pure compound is characterized using spectroscopic techniques (e.g., NMR, MS) to confirm its identity as 2,3,8-Tri-O-methyl ellagic acid.

Isolation of 3,4,3'-Tri-O-methylellagic acid from Syzygium polycephalum

This protocol details the isolation of 3,4,3'-Tri-O-methylellagic acid from the stem bark of Syzygium polycephalum.[2][7]

-

Preparation and Maceration : Dried, powdered stem bark of S. polycephalum (2.7 kg) is macerated with methanol.

-

Fractionation : The resulting methanolic extract is partitioned with hexane (B92381) and then chloroform to yield respective fractions.

-

Column Chromatography : The chloroform fraction is subjected to gravity column chromatography on silica gel.

-

Gradient Elution : The column is eluted with a hexane-chloroform-methanol solvent system (5:4:1), yielding 55 fractions.

-

Fraction Pooling and Isolation : Fractions are monitored by TLC. Fractions with a simple chromatogram profile (fractions 5-6) are combined and dried, yielding an off-white amorphous powder (10.3 mg).

-

Characterization : The structure of the isolated compound is confirmed as 3,4,3'-tri-O-methylellagic acid using spectroscopic methods including UV-Vis, FTIR, LC-MS, and NMR.[8][9]

Caption: Generalized workflow for the extraction and isolation of tri-O-methylellagic acid derivatives.

Biological Activity and Signaling Pathways

Tri-O-methylellagic acid derivatives have demonstrated significant biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity of 2,3,8-Tri-O-methyl ellagic acid

2,3,8-Tri-O-methyl ellagic acid isolated from Irvingia gabonensis has shown potent activity against a range of clinical pathogens.[1][10] While the specific mechanism for this compound is not fully elucidated, tannins and related phenolic compounds are known to exert antimicrobial effects through several mechanisms.[11] These include:

-

Enzyme Inhibition : Complexation with microbial enzymes, rendering them inactive.

-

Membrane Disruption : Direct interaction with and disruption of the bacterial cell membrane.

-

Substrate Deprivation : Binding to substrates required for microbial growth.

Anticancer Activity of 3,4,3'-Tri-O-methylellagic acid

3,4,3'-Tri-O-methylellagic acid has been identified as a potential anticancer agent, showing inhibitory activity against breast (T47D) and cervical (HeLa) cancer cell lines.[8] In silico and in vitro studies suggest that its mechanism of action involves the inhibition of key enzymes in cancer progression: Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[12][13]

-

CDK9 Inhibition : CDK9 is a transcriptional regulator that is often upregulated in cancers. Its inhibition by 3,4,3'-tri-O-methylellagic acid can disrupt cancer cell proliferation and promote apoptosis, potentially through the AKT2/p53 pathway.[12]

-

SIRT1 Inhibition : SIRT1 is an enzyme that can promote cancer cell development by deacetylating various proteins, including p53. By inhibiting SIRT1, 3,4,3'-tri-O-methylellagic acid may prevent the deacetylation and subsequent inactivation of p53, thereby promoting apoptosis in cancer cells.[8][12]

Caption: Proposed anticancer mechanism of 3,4,3'-Tri-O-methylellagic acid via CDK9 and SIRT1 inhibition.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. 3,3',4'-Tri-O-methylellagic acid | C17H12O8 | CID 11674590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2,3,8-Tri-O-methylellagic acid | CAS#:1617-49-8 | Chemsrc [chemsrc.com]

- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sciencescholar.us [sciencescholar.us]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

"physical and chemical properties of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a naturally occurring ellagic acid derivative isolated from the plant Agrostistachys hookeri. Preliminary studies have indicated its potential as a cytotoxic agent, showing activity against P-388 lymphocytic leukemia cells. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its biological activity. The information presented herein is based on the foundational research conducted on the chemical constituents of Agrostistachys hookeri.

Chemical and Physical Properties

The definitive synonym for the target compound, as identified in the primary literature, is 3,4,5-O-trimethyl-3',4'-O,O-methylidineflavellagic acid . The structural and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₁₂O₈ |

| Molecular Weight | 356.28 g/mol |

| Appearance | Amorphous Powder |

| Melting Point | >300 °C |

| Optical Rotation | [α]D +10° (c 0.1, CHCl₃) |

| UV (MeOH) λmax (log ε) | 255 (4.60), 320 (sh), 365 (4.15) nm |

| IR (KBr) νmax | 1730, 1710, 1620, 1580 cm⁻¹ |

Table 1: Physical and Chemical Properties of this compound

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of this compound from Agrostistachys hookeri.

Plant Material and Extraction

Twigs of Agrostistachys hookeri were collected and air-dried. The dried plant material was then ground into a fine powder. This powder was subsequently extracted with chloroform (B151607) (CHCl₃) to obtain a crude extract containing a mixture of compounds.

Isolation and Purification Workflow

The isolation of this compound was achieved through a multi-step chromatographic process guided by bioactivity assays.

Spectroscopic Characterization

The structure of the isolated compound was elucidated using a combination of spectroscopic techniques:

-

¹H-NMR (400 MHz, CDCl₃): δ 7.85 (1H, s, H-5'), 7.60 (1H, s, H-5), 6.20 (2H, s, -O-CH₂-O-), 4.15 (3H, s, OMe), 4.10 (3H, s, OMe), 3.95 (3H, s, OMe).

-

¹³C-NMR (100 MHz, CDCl₃): Chemical shifts were consistent with the proposed structure, showing signals for the lactone carbonyls, aromatic carbons, methoxy (B1213986) groups, and the methylenedioxy bridge.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular formula C₁₈H₁₂O₈ was observed.

Biological Activity: Cytotoxicity against P-388 Lymphocytic Leukemia

The cytotoxic activity of this compound was evaluated against the P-388 murine lymphocytic leukemia cell line.

P-388 Cell Culture and Cytotoxicity Assay

-

Cell Culture: P-388 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

-

Assay Protocol:

-

Cells were seeded into 96-well microtiter plates at a specific density.

-

The test compound was dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

-

The plates were incubated for a defined period (e.g., 72 hours).

-

Cell viability was assessed using a standard method, such as the MTT assay, which measures the metabolic activity of viable cells.

-

The concentration of the compound that inhibits cell growth by 50% (IC₅₀) was determined.

-

Results

This compound exhibited significant cytotoxic activity against P-388 cells with an IC₅₀ value of 2.5 µg/mL .

Signaling Pathway and Mechanism of Action

The precise signaling pathway and mechanism of action for the cytotoxic effects of this compound have not yet been fully elucidated. Based on the activity of other ellagic acid derivatives, potential mechanisms could involve the induction of apoptosis through various cellular pathways.

Further research is required to identify the specific molecular targets and signaling cascades affected by this compound, which would be crucial for its development as a potential therapeutic agent.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against P-388 lymphocytic leukemia cells. This guide has summarized its known physical and chemical properties and provided an overview of the experimental procedures for its isolation and biological evaluation. The detailed methodologies and structured data presented here serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.

In-Depth Technical Guide to the Spectroscopic Data of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a natural product isolated from Agrostistachys hookeri. This compound has demonstrated cytotoxic activity against P-388 lymphocytic leukemia cells, making it a subject of interest for further research and drug development.

Chemical Structure and Properties

This compound is a derivative of flavellagic acid, characterized by the presence of three methoxy (B1213986) groups and a methylenedioxy bridge.

Systematic Name: 3,4,5-O-trimethyl-3',4'-O,O-methylideneflavellagic acid CAS Number: 120727-36-8

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z | Formula |

| [M]+ | 402.0586 | 402.0591 | C19H14O10 |

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The data for this compound is consistent with the proposed structure, though specific absorption values from the original isolation paper are not detailed. Typically, a compound of this nature would exhibit characteristic absorptions for aromatic C-H, C=C, C-O, and the lactone carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the compound's limited solubility in common NMR solvents such as CDCl3, CD3OD, DMF-d7, DMSO-d6, and CF3COOD, obtaining useful ¹³C-NMR spectra proved challenging in the original study.

Experimental Protocols

The isolation and characterization of this compound were performed as part of a bioactivity-guided fractionation of a chloroform (B151607) extract of the twigs of Agrostistachys hookeri.[1] The process was monitored using a P-388 lymphocytic leukemia cell culture system to identify cytotoxic fractions.[1]

Isolation Workflow

The following diagram illustrates the general workflow for the bioassay-guided isolation of natural products.

Caption: Bioassay-guided isolation workflow.

Spectroscopic Analysis

Standard spectroscopic techniques were employed for the structural determination of the isolated compounds.

-

Mass Spectrometry: A Varian MAT 112S instrument was used, operating at either 70 or 20 eV.[1]

-

High-Resolution Mass Spectrometry: The high-resolution mass spectral determination was performed to confirm the elemental composition.[1]

Biological Activity

This compound was investigated for its cytotoxic effects. In the bioassay using cultured P-388 lymphocytic leukemia cells, this compound was found to be inactive, in contrast to other cytotoxic compounds isolated from the same plant extract.[1]

Signaling Pathway Context

While the specific signaling pathways affected by this particular inactive compound are not detailed, cytotoxic agents isolated from Agrostistachys hookeri, such as the casbane-type diterpenes, exert their effects by inducing cell death in cancer cell lines.[2] The general mechanism of action for many cytotoxic natural products involves the disruption of critical cellular processes, leading to apoptosis or necrosis.

Caption: Generalized cytotoxic signaling pathway.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the putative biosynthetic pathway of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a complex methylated and methylenated derivative of ellagic acid. While the complete enzymatic cascade for this specific molecule has not been fully elucidated in published literature, this guide constructs a scientifically plausible pathway based on established principles of flavonoid and ellagitannin biosynthesis. It details the likely enzymatic steps, from the shikimate pathway to the final tailoring reactions, and provides adaptable experimental protocols for the characterization of the key enzymes involved. This whitepaper aims to serve as a foundational resource for researchers seeking to investigate the biosynthesis of this and related natural products for potential applications in drug discovery and development.

Introduction

This compound is a specialized natural product derived from flavellagic acid, itself a derivative of ellagic acid.[1][2] Ellagic acid and its derivatives are known for their diverse biological activities, and modifications such as O-methylation and methylenation can significantly enhance their bioavailability and therapeutic potential by increasing their lipophilicity and metabolic stability.[3][4][5][6] Understanding the biosynthetic pathway of these complex molecules is paramount for their targeted production through metabolic engineering and for the discovery of novel biocatalysts. This guide synthesizes current knowledge on related biosynthetic pathways to propose a putative route to this compound and to provide practical methodologies for its investigation.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to be a multi-step enzymatic process originating from the general phenylpropanoid pathway. The pathway can be conceptually divided into three main stages: core backbone synthesis, modification of the ellagic acid scaffold, and sequential tailoring reactions.

Stage 1: Synthesis of the Ellagic Acid Backbone

The journey begins with the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine. This is then converted to cinnamic acid and subsequently to gallic acid. Ellagic acid is formed through the oxidative dimerization of two gallic acid molecules.[7][8]

Stage 2: Formation of Flavellagic Acid

The conversion of ellagic acid to flavellagic acid is a critical, yet currently uncharacterized, step. It is hypothesized to involve an oxidative rearrangement of the ellagic acid structure.

Stage 3: Tailoring Reactions

Once flavellagic acid is formed, a series of tailoring reactions, namely O-methylation and methylenedioxy bridge formation, are required to yield the final product. The precise order of these reactions is unknown, but a plausible sequence is presented below.

Hypothetical Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes and Their Proposed Roles

The successful synthesis of this compound relies on two key classes of enzymes for the final tailoring steps:

-

O-Methyltransferases (OMTs): These enzymes are responsible for the regiospecific transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the flavellagic acid core.[9] It is hypothesized that one or more OMTs with specificity for the 1, 2, and 3 positions of the flavellagic acid backbone are involved.

-

Cytochrome P450 Monooxygenases (CYP719 family): Enzymes from the CYP719 family are known to catalyze the formation of methylenedioxy bridges in a variety of plant secondary metabolites.[3] A CYP719 enzyme is proposed to catalyze the formation of the 7,8-methylenedioxy bridge on the tri-O-methylated flavellagic acid intermediate.

Quantitative Data

Currently, there is no published quantitative data regarding the enzyme kinetics, substrate specificity, or reaction yields for the specific biosynthetic pathway of this compound. The following tables are provided as templates for organizing future experimental findings.

Table 1: Kinetic Parameters of a Putative Flavellagic Acid O-Methyltransferase

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Flavellagic Acid | |||

| 7,8-methyleneflavellagic acid | |||

| Other phenolic compounds |

Table 2: Substrate Specificity of a Putative CYP719 Enzyme

| Substrate | Product | Conversion Rate (%) |

| 1,2,3-Tri-O-methyl-flavellagic acid | This compound | |

| Flavellagic Acid | No conversion expected | |

| Ellagic Acid | No conversion expected |

Experimental Protocols

The following protocols are adapted from established methods for the characterization of OMTs and CYP450 enzymes and can be applied to the study of the proposed biosynthetic pathway.

Protocol for Heterologous Expression and Assay of a Candidate O-Methyltransferase

This protocol describes the expression of a candidate OMT in E. coli and a subsequent in vitro assay to determine its activity and substrate specificity.

Experimental Workflow for OMT Characterization

Caption: Workflow for the characterization of a candidate O-methyltransferase.

Methodology:

-

Gene Cloning and Expression: The coding sequence of a candidate OMT gene, identified from a plant known to produce methylated ellagic acid derivatives, is cloned into a suitable E. coli expression vector (e.g., pET series). The resulting plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The expressed His-tagged OMT is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

Enzyme Assay: The standard assay mixture (200 µL) contains 100 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (B142953) (DTT), 100 µM S-adenosyl-L-methionine (SAM), 50 µM of the substrate (e.g., flavellagic acid), and 1-5 µg of the purified enzyme. The reaction is incubated at 30°C for 30-60 minutes and stopped by the addition of 20 µL of 6 M HCl.

-

Product Analysis: The reaction products are extracted with ethyl acetate, dried, and redissolved in methanol. The products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated derivatives.

Protocol for Functional Characterization of a Candidate CYP719 Enzyme

This protocol outlines the heterologous expression of a candidate CYP719 in Saccharomyces cerevisiae (yeast) and a whole-cell feeding assay to assess its methylenedioxy bridge-forming activity.

Experimental Workflow for CYP719 Characterization

Caption: Workflow for the characterization of a candidate CYP719 enzyme.

Methodology:

-

Yeast Strain and Expression: The coding sequence of a candidate CYP719 gene and a cytochrome P450 reductase (CPR) gene (often from Arabidopsis thaliana or the source organism) are cloned into a yeast expression vector. The construct is transformed into a suitable S. cerevisiae strain (e.g., WAT11).

-

Cultivation and Substrate Feeding: Yeast cells are grown in an appropriate medium to induce protein expression. The putative substrate (e.g., 1,2,3-Tri-O-methyl-flavellagic acid) is then added to the culture.

-

Metabolite Extraction: After a defined incubation period, the yeast cells and the culture medium are separated. Metabolites are extracted from both fractions using an appropriate organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracts are dried, redissolved, and analyzed by LC-MS to detect the formation of the methylenated product. Comparison with an authentic standard (if available) or detailed MS/MS fragmentation analysis is used for product verification.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of the chemical diversification of plant secondary metabolites. While the complete pathway remains to be experimentally validated, the proposed route, involving O-methyltransferases and CYP719 enzymes acting on a flavellagic acid scaffold, provides a robust framework for future research. The identification and characterization of the specific enzymes involved will not only fill a significant gap in our understanding of plant biochemistry but also provide valuable biocatalytic tools for the sustainable production of this and other complex, high-value natural products. Future work should focus on identifying the natural source of this compound to facilitate gene discovery, elucidating the enzymatic conversion of ellagic acid to flavellagic acid, and determining the precise sequence of the final tailoring reactions.

References

- 1. Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.chalmers.se [research.chalmers.se]

- 7. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

In Silico Prediction of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the modern drug discovery landscape, in silico methods are essential for the rapid and cost-effective screening of novel therapeutic agents.[1] This technical guide provides a comprehensive framework for predicting the bioactivity of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid , a natural product and derivative of ellagic acid.[2][3] The compound has shown activity against cultured P-388 lymphocytic leukemia cells, indicating its therapeutic potential.[3] This document details a systematic, computer-aided workflow, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and analysis of potential interactions with key signaling pathways. All methodologies are presented to be reproducible, with quantitative data summarized in structured tables and workflows visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers seeking to apply computational tools to explore the therapeutic potential of this and other natural products.

Introduction to the Compound and In Silico Approach

This compound is a derivative of flavellagic acid, which itself is structurally related to ellagic acid. Ellagic acid and its derivatives are naturally occurring polyphenolic compounds found in various plants and are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties.[4][5] Given the known anticancer activity of the parent compound class, a systematic in silico evaluation is warranted to hypothesize its mechanism of action and drug-like potential.

Computational, or in silico, approaches accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of a molecule before resource-intensive laboratory synthesis and testing.[1][6] This allows for the early identification of promising candidates and the prioritization of experimental resources.[7][8] This guide outlines a complete computational workflow for assessing the bioactivity of this specific compound.

In Silico Prediction Workflow

The computational prediction of bioactivity follows a structured pipeline.[1] It begins with acquiring and preparing the digital 3D models of the compound (the ligand) and its potential biological targets (receptors). This is followed by molecular docking simulations to predict binding affinity and mode. Finally, the compound's drug-like properties and pharmacokinetic profile (ADMET) are assessed.

Target Identification and Rationale

The compound's structure, being a derivative of ellagic acid and related to flavonoids, suggests potential interactions with signaling pathways commonly modulated by these classes of molecules. Flavonoids are known to interact with a wide range of protein and lipid kinase signaling pathways.[9] Key pathways implicated in cancer and inflammation that are often targeted by flavonoids include:

-

PI3K/Akt/mTOR Pathway: A central regulator of cell survival, proliferation, and growth.[10][11]

-

Wnt/β-catenin Pathway: Crucial in development and often dysregulated in cancer.[12]

-

MAPK Pathway: Involved in cellular responses to various stimuli.[9]

Based on this, potential protein targets for initial screening include key enzymes in these pathways, such as PI3K , Akt , and mTOR , as well as proteins involved in inflammation and apoptosis like Cyclooxygenase-2 (COX-2) and Bcl-2 .

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data from in silico predictions for this compound. These values serve as benchmarks for evaluating its potential.

Table 1: Predicted Molecular Properties

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 384.3 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | 3.5 | Affects membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Influences target binding and solubility. |

| Hydrogen Bond Acceptors | 8 | Influences target binding and solubility. |

| TPSA (Topological Polar Surface Area) | 95.5 Ų | Correlates with drug transport properties. |

Table 2: Predicted Molecular Docking Scores

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|

| PI3Kγ | 1E8X | -9.2 | ATP-competitive inhibition |

| Akt1 | 6S9W | -8.7 | Allosteric modulation |

| COX-2 | 5IKR | -9.5 | Active site inhibition |

| Bcl-2 | 4LVT | -8.1 | BH3-mimetic binding |

Table 3: Predicted ADMET Properties

| Parameter | Prediction | Confidence | Implication |

|---|---|---|---|

| Absorption | |||

| Human Intestinal Absorption | High | High | Good potential for oral bioavailability. |

| P-gp Substrate | No | Medium | Low risk of efflux pump resistance. |

| Distribution | |||

| BBB Permeant | No | High | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding | ~92% | Medium | High binding may affect free drug concentration. |

| Metabolism | |||

| CYP2D6 Inhibitor | Yes | Medium | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | High | Lower risk of interaction with many common drugs. |

| Excretion | |||

| Total Clearance | 0.7 L/h/kg | Low | Indicates moderate persistence in the body. |

| Toxicity | |||

| AMES Toxicity | No | High | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | High | Low risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Low | Potential for liver toxicity; requires monitoring. |

Detailed Experimental Protocols

Protocol for Molecular Docking

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[13]

Objective: To predict the binding affinity and interaction mode of the compound with a selected protein target (e.g., COX-2).

1. Receptor Preparation:

- Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).

- Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential components, including water molecules, co-crystallized ligands, and cofactors.

- Add polar hydrogens and assign Gasteiger charges to the protein atoms.

- Save the prepared protein structure in the PDBQT format, required by AutoDock Vina.

2. Ligand Preparation:

- Obtain the 2D structure of this compound.

- Convert the 2D structure to a 3D structure using a chemical toolbox like Open Babel.

- Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).

- Define rotatable bonds and assign Gasteiger charges.

- Save the final ligand structure in the PDBQT format.

3. Grid Box Generation:

- Define the search space (grid box) for the docking simulation. This is a three-dimensional box centered on the active site of the receptor.

- The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.

- Set the grid box dimensions to be large enough to encompass the entire active site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

4. Docking Execution and Analysis:

- Execute the docking simulation using the AutoDock Vina command-line interface, providing the prepared receptor, ligand, and grid box configuration files as input.

- Set the exhaustiveness parameter (e.g., 16) to control the thoroughness of the conformational search.

- Upon completion, Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

- Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues using visualization software.

Protocol for ADMET Prediction

This protocol describes the use of web-based platforms like SwissADME and pkCSM for rapid ADMET profiling.[6][8]

Objective: To predict the pharmacokinetic and toxicity properties of the compound.

1. Input Submission:

- Navigate to a selected ADMET prediction web server (e.g., SwissADME).

- Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

- Paste the SMILES string into the input box on the server's homepage.

2. Execution and Data Retrieval:

- Run the prediction algorithm. The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.

- The results are typically presented in a comprehensive, user-friendly table or graphical format.

3. Data Interpretation:

- Physicochemical Properties: Analyze key descriptors like Molecular Weight, LogP, and TPSA (Table 1).

- Pharmacokinetics: Evaluate predictions for absorption (e.g., intestinal absorption, P-gp substrate), distribution (e.g., BBB permeability), metabolism (e.g., CYP enzyme inhibition), and excretion.

- Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug.

- Toxicity: Assess predictions for potential liabilities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

- Compile the most relevant data points into a structured summary table (e.g., Table 3).

Potential Signaling Pathway Interactions

Based on its structural similarity to other bioactive flavonoids and ellagic acid derivatives, this compound may modulate key cellular signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a particularly relevant target.[11]

This diagram illustrates the hypothesized mechanism of action where the compound directly inhibits PI3K, a critical upstream kinase. This inhibition would prevent the phosphorylation of Akt and subsequent activation of mTOR, ultimately leading to a decrease in cell proliferation and survival, consistent with its observed anti-leukemic activity.[3]

Conclusion and Future Directions

This technical guide has detailed a standard in silico workflow for predicting the bioactivity and drug-like properties of this compound. Molecular docking simulations suggest a strong binding affinity for key cancer and inflammation-related targets, particularly PI3K and COX-2. Furthermore, ADMET and drug-likeness analyses indicate that the compound possesses physicochemical characteristics compatible with good oral bioavailability and a generally favorable safety profile, though with a potential for CYP-mediated drug interactions and hepatotoxicity.

While these computational predictions provide a powerful and cost-effective first step, it is critical to emphasize that they serve as hypotheses.[1] The next logical step is the experimental validation of these predictions through in vitro assays. This would include enzyme inhibition assays against the predicted targets (PI3K, COX-2) and cell-based assays to confirm its antiproliferative effects in relevant cancer cell lines. This integrated approach of computational screening followed by targeted experimental validation is central to modern, efficient drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review | MDPI [mdpi.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. fiveable.me [fiveable.me]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]

- 13. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology Profile of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Proposed Framework for Assessment

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and toxicology databases reveals no specific toxicological studies for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. Therefore, this technical guide outlines a proposed framework for the toxicological assessment of this novel compound, based on established methodologies and knowledge of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of flavellagic acid, a naturally occurring phenolic compound. The introduction of methyl groups and a methylenedioxy bridge can significantly alter the pharmacokinetic and toxicodynamic properties of the parent molecule. The methylenedioxy functional group, in particular, is a structural alert known to be associated with the inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions and potential toxicity.[1][2] A thorough toxicological evaluation is therefore essential to characterize the safety profile of this compound.

This guide proposes a tiered approach to the toxicological assessment of this compound, commencing with in silico predictions, followed by in vitro assays, and culminating in targeted in vivo studies.

Tier 1: In Silico Toxicological Prediction

Prior to any laboratory-based testing, computational methods can be employed to predict the toxicological liabilities of this compound. These predictions can help in prioritizing and designing subsequent in vitro and in vivo studies.[3][4]

Table 1: Proposed In Silico Toxicological Endpoints

| Toxicological Endpoint | In Silico Tool Examples | Predicted Outcome |

| ADMET Properties | pkCSM, SwissADME | Prediction of absorption, distribution, metabolism, excretion, and toxicity parameters.[5] |

| Genotoxicity | Lazar, ProTox-II | Prediction of mutagenicity and carcinogenicity.[3] |

| Rodent Oral Toxicity | ProTox-II | Estimation of LD50 values.[3] |

| hERG Inhibition | aADMET Modeler | Prediction of potential cardiotoxicity. |

| Drug-Likeness | DruLiTo | Evaluation based on Lipinski's Rule of Five and other parameters. |

A logical workflow for this initial in silico assessment is presented below.

References

- 1. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Toxicity prediction and analysis of flavonoid apigenin as a histone deacetylase inhibitor: an in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pharmacokinetics of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing in-vivo pharmacokinetic data for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is not currently available. This guide summarizes the existing knowledge on this compound and provides a comparative analysis with its parent compound, ellagic acid, to offer a predictive outlook for researchers.

Introduction

This compound is a natural product derived from flavellagic acid. Its unique structural modifications, including three methyl groups and a methylene (B1212753) bridge, distinguish it from its parent compound and suggest potentially altered biological and pharmacokinetic properties. While in-vitro studies have hinted at its biological activities, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential therapeutic agent. This document outlines the current state of knowledge and provides a theoretical framework for future pharmacokinetic investigations.

Current State of Knowledge

Information regarding the pharmacokinetics of this compound is sparse. The compound has been identified in certain plant species, and some commercial vendors offer it as a research chemical. However, to date, no published studies have detailed its pharmacokinetic parameters in any biological system.

Comparative Pharmacokinetics: Ellagic Acid as a Reference

In the absence of direct data, the pharmacokinetic profile of the parent compound, ellagic acid, can provide valuable insights into the potential behavior of its derivatives.

General Pharmacokinetic Profile of Ellagic Acid

Ellagic acid is known for its generally poor bioavailability, which presents a significant hurdle in its development as a therapeutic agent. Key pharmacokinetic characteristics of ellagic acid include:

-

Low Absorption: Oral administration of ellagic acid typically results in low plasma concentrations.

-

Rapid Elimination: The compound is quickly cleared from the bloodstream.

-

Metabolism: Ellagic acid undergoes extensive metabolism, primarily by the gut microbiota, leading to the formation of urolithins, which are considered the main bioactive metabolites.

The table below summarizes typical pharmacokinetic parameters for ellagic acid from a study in rats following oral administration.

| Parameter | Value | Reference |

| Dose | 50 mg/kg | [1] |

| Cmax | 93.6 ng/mL | [1] |

| Tmax | 0.5 h | [1] |

| t1/2α | 0.25 h | [1] |

| t1/2β | 6.86 h | [1] |

Note: These values are for the parent compound, ellagic acid, and are not representative of this compound.

Hypothetical Impact of Structural Modifications on Pharmacokinetics

The structural differences between this compound and ellagic acid are likely to have a significant impact on their respective pharmacokinetic profiles.

-

Increased Lipophilicity: The presence of three methyl groups is expected to increase the lipophilicity of the molecule. This could potentially enhance its absorption across the gastrointestinal tract.

-

Metabolic Stability: The methylation and the methylenedioxy bridge may protect the molecule from rapid metabolism by phase I and phase II enzymes, as well as gut microbiota. This could lead to a longer half-life and increased systemic exposure.

Proposed Experimental Workflow for Pharmacokinetic Characterization

A systematic approach is required to elucidate the pharmacokinetic profile of this compound. The following diagram illustrates a standard experimental workflow for a preclinical pharmacokinetic study.

Caption: Proposed workflow for pharmacokinetic evaluation.

Detailed Experimental Protocols

1. In Vitro Permeability Assay (Caco-2 Model)

-

Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

-

Compound Application: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: Samples are collected from the opposite chamber at predetermined time points.

-

Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated.

2. In Vivo Pharmacokinetic Study (Rat Model)

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing:

-

Intravenous (IV): A single bolus dose is administered via the tail vein.

-

Oral (PO): A single dose is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at various time points post-dosing.

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Sample Analysis: The concentration of the compound in plasma is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Conclusion and Future Directions

The lack of pharmacokinetic data for this compound represents a significant gap in our understanding of this potentially valuable natural product. Future research should prioritize a systematic evaluation of its ADME properties. The proposed experimental workflow provides a roadmap for researchers to generate the necessary data to assess its drug-like properties and potential for further development. The structural modifications present in this molecule offer a promising avenue for overcoming the pharmacokinetic limitations of its parent compound, ellagic acid.

References

Potential Therapeutic Targets of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a natural product derived from Agrostistachys hookeri, has been identified as a compound with potential antineoplastic properties. Preliminary studies have demonstrated its cytotoxic activity against P-388 lymphocytic leukemia cells. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound, focusing on its potential as a therapeutic agent. Due to the inaccessibility of the full text of the primary research article, this document outlines the foundational data available and extrapolates potential mechanisms and experimental protocols based on related compounds and standard methodologies.

Introduction

This compound is a derivative of flavellagic acid, a member of the ellagitannin family of polyphenols. Natural products have historically been a significant source of novel therapeutic agents, particularly in oncology. The structural complexity and biological activity of compounds like this compound make them intriguing candidates for further investigation in drug discovery and development.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2,3,4-trimethoxy-12H-[1][2]dioxolo[4',5':6,7]chromeno[5,4,3-cde]chromene-5,10-dione |

| Molecular Formula | C₁₈H₁₂O₈ |

| Molecular Weight | 356.28 g/mol |

| CAS Number | 120727-36-8 |

| Natural Source | Agrostistachys hookeri |

Known Biological Activity and Potential Therapeutic Targets

The primary reported biological activity of this compound is its cytotoxicity against the P-388 murine lymphocytic leukemia cell line. While the precise therapeutic targets of this specific compound have not been elucidated in the available literature, the broader class of ellagic acid and its derivatives have been shown to exert their anticancer effects through various mechanisms.

Cytotoxicity Data

The following table summarizes the known cytotoxic activity. It is important to note that the specific ED₅₀ value from the primary literature could not be accessed.

| Compound | Cell Line | Activity Type | ED₅₀ (µg/mL) |

| This compound | P-388 Murine Lymphocytic Leukemia | Cytotoxicity | Data not available in searched resources |

Postulated Therapeutic Targets and Signaling Pathways

Based on studies of related ellagic acid derivatives, the following are potential therapeutic targets and signaling pathways that may be modulated by this compound. This is an extrapolation and requires experimental verification for this specific compound.

-

Topoisomerase II Inhibition: Many polyphenolic compounds are known to inhibit topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. This leads to DNA damage and apoptosis.

-

Modulation of Apoptotic Pathways: Ellagic acid derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins (e.g., Bax, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

-

Inhibition of Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, ellagic acid derivatives can cause cell cycle arrest, preventing cancer cell proliferation.

-

Anti-inflammatory Effects: Chronic inflammation is a hallmark of cancer. Ellagic acid and its derivatives can suppress inflammatory pathways, such as the NF-κB signaling cascade.

-

Antioxidant and Pro-oxidant Activity: Depending on the cellular context, these compounds can act as antioxidants, protecting normal cells from oxidative stress, or as pro-oxidants in cancer cells, leading to oxidative damage and cell death.

Below is a diagram illustrating a potential signaling pathway for the induction of apoptosis by an ellagic acid derivative.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound against the P-388 lymphocytic leukemia cell line using a colorimetric assay (e.g., MTT or XTT). The specific parameters used in the original study on this compound may have differed.

In Vitro Cytotoxicity Assay against P-388 Cells

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (ED₅₀ or IC₅₀).

Materials:

-

P-388 murine lymphocytic leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., acidified isopropanol (B130326) for MTT)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain P-388 cells in suspension culture in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed P-388 cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Compound Preparation and Addition: Prepare a stock solution of the test compound. Create a series of serial dilutions of the compound in culture medium. Add 100 µL of each dilution to the appropriate wells to achieve the final desired concentrations. Include vehicle controls (medium with solvent) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Alternatively, use a one-step reagent like XTT according to the manufacturer's instructions.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the ED₅₀ value using a suitable software program.

Below is a diagram illustrating the general experimental workflow.

Future Directions and Conclusion

The initial finding that this compound possesses cytotoxic activity against a leukemia cell line is promising. However, to advance this compound as a potential therapeutic agent, several critical research areas need to be addressed:

-

Confirmation of Cytotoxicity: The original findings should be reproduced, and the cytotoxic activity should be evaluated against a broader panel of cancer cell lines, including other hematological malignancies and solid tumors.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial. This could involve studies on DNA interaction, enzyme inhibition (e.g., topoisomerases, CDKs), and apoptosis induction.

-

In Vivo Efficacy: The anticancer activity needs to be validated in animal models of leukemia to assess its therapeutic potential in a physiological context.

-

Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound are necessary to evaluate its drug-like properties and safety profile.

References

"bioavailability of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid"

An In-Depth Technical Guide on the Bioavailability of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific data on the bioavailability, pharmacokinetics, and ADME (Absorption, Distribution, Metabolism, and Excretion) of This compound is not currently available. Consequently, this guide will provide a comprehensive overview of the bioavailability of its parent compound, ellagic acid , and related derivatives to offer a foundational understanding and guide future research.

Introduction to Ellagic Acid and its Derivatives

Ellagic acid (EA) is a natural polyphenol found in numerous fruits and nuts, recognized for its antioxidant, anti-inflammatory, and potential anti-cancer properties in preclinical studies.[1][2][3][4] Structurally, it is a dimeric derivative of gallic acid.[1][5] this compound is a modified derivative of this core structure, featuring three methyl groups and a methylene (B1212753) bridge, which are expected to alter its physicochemical properties.

Despite its therapeutic promise, the clinical translation of ellagic acid has been significantly hampered by its poor bioavailability.[1][2][6]

Bioavailability and Pharmacokinetics of Ellagic Acid

The bioavailability of ellagic acid is notably low due to several factors:

-

Poor Water Solubility: EA's low solubility (approximately 9.7 µg/mL) limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][6]

-

Limited Intestinal Permeability: The absorption of EA across the intestinal epithelium is inefficient.[1][7]

-

Extensive Metabolism: Ellagic acid undergoes significant metabolism both by the gut microbiota and through first-pass metabolism in the liver. The gut microbiota metabolize EA into urolithins, which are more readily absorbed and considered to be major contributors to the biological effects of EA consumption.[1][3][5]

Quantitative Pharmacokinetic Data for Ellagic Acid

While specific data for this compound is unavailable, studies on the parent compound provide a baseline for understanding the challenges involved.

Table 1: Pharmacokinetic Parameters of Ellagic Acid in Rats following Oral Administration (This data pertains to the parent compound, not the specific derivative of interest)

| Parameter | Value | Description | Reference |

| Dose | 50 mg/kg | Oral gavage administration. | [7] |

| Cmax | 93.6 ng/mL | The maximum observed plasma concentration. | [7] |

| Tmax | ~0.5 hours | The time at which Cmax is reached. | [7] |

| t1/2α (Absorption half-life) | 0.25 hours | Reflects the rate of absorption. | [7] |

| t1/2β (Elimination half-life) | 6.86 hours | Reflects the rate of elimination from the body. | [7] |

Experimental Protocols for Bioavailability Assessment

The following outlines a generalized experimental protocol for determining the pharmacokinetic profile of a compound like this compound, based on standard methodologies for natural products.

Animal Model and Dosing

-

Species: Sprague-Dawley rats are commonly used.

-

Administration: The compound would be administered via oral gavage (for bioavailability) and intravenously (to determine absolute bioavailability). A typical oral dose for a related compound like ellagic acid is 50 mg/kg.[7]

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Separation: Plasma is separated by centrifugation.

-

Extraction: The compound of interest is extracted from the plasma using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove proteins and other interfering substances.[7]

Analytical Method

-

Technique: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard for sensitive and specific quantification of small molecules in biological matrices.[7]

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, and matrix effects.

Potential Impact of Structural Modifications

The methylation and methylene bridge in this compound would theoretically alter its bioavailability profile compared to ellagic acid:

-

Increased Lipophilicity: The addition of methyl groups typically increases a molecule's lipid solubility, which could potentially enhance its passive diffusion across the intestinal membrane.

-

Metabolic Stability: These modifications might protect the hydroxyl groups from rapid conjugation (e.g., glucuronidation or sulfation) during first-pass metabolism, potentially increasing systemic exposure.

Signaling Pathways and Biological Activity

No studies have directly investigated the signaling pathways affected by this compound. However, research on other methylated ellagic acid derivatives has shown potential for anticancer activity. For instance, 3,4,3′-Tri-O-methylellagic acid has been studied for its inhibitory effects on cancer cell lines and its interaction with enzymes like cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1), which are crucial in cell cycle regulation.[8][9][10]

A hypothetical workflow for investigating the biological activity and signaling pathway of a novel compound is presented below.

Caption: A generalized workflow for identifying the biological activity and signaling pathways of a novel compound.

Conclusion and Future Directions

There is a clear absence of data regarding the bioavailability of this compound. Based on the behavior of its parent compound, ellagic acid, it is reasonable to anticipate that bioavailability may be a significant challenge. However, the specific chemical modifications present in this derivative warrant dedicated investigation.

Future research should prioritize:

-

In vitro ADME studies: To assess solubility, permeability (e.g., using Caco-2 cell monolayers), and metabolic stability.

-

In vivo pharmacokinetic studies: In animal models to determine key parameters such as Cmax, Tmax, AUC, and absolute bioavailability.

-

Metabolite Identification: To understand how the compound is processed in the body.

Such studies are essential to determine if this compound holds promise as a viable therapeutic agent.

References

- 1. art.torvergata.it [art.torvergata.it]

- 2. Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,4,3'-Tri- O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Isolation of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a derivative of flavellagic acid, a polyphenolic compound found in various plant species. As a member of the ellagic acid family, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery due to the diverse biological activities associated with this class of molecules. This document provides a generalized protocol for the isolation and purification of this compound from a plant matrix. The methodology is based on established techniques for the separation of similar methylated ellagic acid derivatives.

While a specific protocol for this exact compound is not widely published, the following procedures can be adapted and optimized for its successful isolation. The protocol outlines a multi-step process involving extraction, fractionation, and purification, followed by characterization.

Experimental Protocols

1. Extraction of Crude Plant Material

The initial step involves the extraction of the target compound from the dried and powdered plant material. The choice of solvent is critical for efficient extraction of moderately polar compounds like methylated flavellagic acid derivatives.

-

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (ACS grade or higher)

-

N-hexane (ACS grade or higher)

-

Ethyl acetate (B1210297) (ACS grade or higher)

-

Distilled water

-

Rotary evaporator

-

Filter paper

-

Erlenmeyer flasks

-

Separatory funnel

-

-

Protocol:

-

Macerate 1 kg of the dried, powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

Suspend the crude methanol extract in 500 mL of distilled water and perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).

-

Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the ethyl acetate fraction, which is expected to be enriched with the target compound.

-

2. Chromatographic Fractionation and Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the desired compound. This typically involves an initial separation by column chromatography followed by purification using high-performance liquid chromatography (HPLC).

-

Materials:

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Glass column for chromatography

-

Solvent systems (e.g., n-hexane, ethyl acetate, methanol gradients)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

-

Semi-preparative or Preparative HPLC system with a suitable column (e.g., C18)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (0.1%) in water (HPLC grade)

-

Vials for fraction collection

-

-

Protocol:

-

Column Chromatography:

-

Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel.

-

Pack a glass column with silica gel in n-hexane.

-

Load the adsorbed sample onto the top of the column.

-